molecular formula C10H14ClNO B12998765 2-Chloro-5-isobutoxyaniline

2-Chloro-5-isobutoxyaniline

Cat. No.: B12998765
M. Wt: 199.68 g/mol
InChI Key: ZWELZNPBMIBQMD-UHFFFAOYSA-N
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Description

2-Chloro-5-isobutoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a chlorine atom at the second position and an isobutoxy group at the fifth position on the benzene ring, with an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-isobutoxyaniline typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isobutoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-isobutoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Lacks the isobutoxy group, making it less versatile in certain reactions.

    5-Isobutoxyaniline: Does not have the chlorine atom, which affects its reactivity and applications.

    2-Chloro-5-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.

Uniqueness

2-Chloro-5-isobutoxyaniline is unique due to the presence of both the chlorine atom and the isobutoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-chloro-5-(2-methylpropoxy)aniline

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3

InChI Key

ZWELZNPBMIBQMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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